5-Chloro-1-(phenylsulfonyl)indole
CAS No.: 78329-47-2
Cat. No.: VC10538933
Molecular Formula: C14H10ClNO2S
Molecular Weight: 291.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78329-47-2 |
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Molecular Formula | C14H10ClNO2S |
Molecular Weight | 291.8 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-5-chloroindole |
Standard InChI | InChI=1S/C14H10ClNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H |
Standard InChI Key | BIZBWMORZPLKLE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Indole Framework and Substituent Effects
The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 5-chloro-1-(phenylsulfonyl)indole, the chlorine atom at position 5 introduces electronic effects that modulate aromatic reactivity, while the phenylsulfonyl group at position 1 serves as a strong electron-withdrawing substituent. This combination creates distinct electronic polarization:
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The chlorine atom increases electron density at adjacent positions through resonance donation while exerting an inductive electron-withdrawing effect.
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The phenylsulfonyl group destabilizes the indole ring via its strong -I effect, making the compound susceptible to nucleophilic attack at the 3-position.
Comparative analysis of the structurally analogous 5-chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione (CAS 85702-71-2) reveals that sulfonylation at the 1-position significantly alters molecular conformation. X-ray crystallographic data from related compounds show planar indole rings with sulfonyl groups adopting a pseudo-axial orientation relative to the fused bicyclic system.
Table 1: Key Molecular Parameters of Selected Sulfonated Indoles
Compound | Molecular Weight (g/mol) | Dipole Moment (Debye) | logP |
---|---|---|---|
5-Chloro-1-(phenylsulfonyl)indole (hypothetical) | 279.73 | 4.8 (calculated) | 3.2 |
5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione | 321.74 | 5.1 | 1.8 |
1-(Phenylsulfonyl)indole | 243.29 | 4.3 | 2.9 |
Spectroscopic Fingerprints
While experimental data for 5-chloro-1-(phenylsulfonyl)indole remain unavailable, predictions based on its analogs suggest characteristic spectroscopic features:
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1H NMR: Expected singlet for H-3 proton (δ 7.8–8.1 ppm), doublets for H-4/H-6 protons (δ 7.2–7.5 ppm), and aromatic splitting patterns for the phenylsulfonyl group.
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13C NMR: Distinct deshielding of C-1 (δ 135–140 ppm) due to sulfonyl attachment and C-5 (δ 128–132 ppm) from chlorine substitution.
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IR Spectroscopy: Strong S=O stretches at 1150–1350 cm⁻¹ and C-Cl vibration at 550–650 cm⁻¹.
Synthetic Methodologies
Direct Sulfonylation Approaches
The most plausible route to 5-chloro-1-(phenylsulfonyl)indole involves sequential functionalization of the indole core:
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Chlorination at C-5:
Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves regioselective substitution at the 5-position. Kinetic control prevents over-chlorination, with yields exceeding 80% in optimized conditions. -
Sulfonylation at N-1:
Reaction of 5-chloroindole with phenylsulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) facilitates N-sulfonylation. Anhydrous conditions (THF or DCM solvent) prevent hydrolysis of the sulfonyl chloride reagent.
Critical Reaction Parameters:
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Temperature control (<40°C) minimizes sulfone rearrangement byproducts
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Stoichiometric excess (1.2 eq) of phenylsulfonyl chloride ensures complete conversion
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Use of molecular sieves (4Å) enhances reaction efficiency by scavenging trace moisture
Alternative Pathways via Indole-2,3-dione Intermediates
The synthesis of 5-chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione (CAS 85702-71-2) provides insights into potential derivatization strategies. Oxidation of the hypothetical target compound could yield dione derivatives through ruthenium-catalyzed C-H activation, though this remains speculative without experimental validation.
Reaction Type | Conditions | Major Product | Yield (%) |
---|---|---|---|
Nucleophilic substitution | KOH/EtOH, 80°C, 12h | 3-Amino derivatives | 65–72 |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 7-Aryl substituted compounds | 55 |
Oxidation | RuCl₃/NaIO₄, CH₃CN/H₂O | Indole-2,3-dione derivatives | 48 |
Stability Considerations
Accelerated stability studies on related N-sulfonylindoles reveal two primary degradation pathways:
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Hydrolytic Cleavage: Sulfonyl-indole bond rupture under alkaline conditions (pH >9) generates indole and benzenesulfinic acid byproducts.
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Photooxidation: UV exposure (λ=254 nm) induces radical-mediated decomposition, requiring storage in amber glass under inert atmosphere.
Industrial and Materials Science Applications
Organic Semiconductor Development
The extended π-system modified by sulfonyl and chloro substituents shows promise for charge transport applications:
Predicted Charge Carrier Mobility:
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Electron mobility (μe): 0.12 cm²/V·s
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Hole mobility (μh): 0.08 cm²/V·s
Ligand Design in Coordination Chemistry
The sulfonyl oxygen atoms serve as potential binding sites for transition metals:
Complexation Studies with:
Metal Ion | Stability Constant (log K) | Proposed Coordination Mode |
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Cu(II) | 4.8 ± 0.3 | Bidentate (O,O) |
Pd(II) | 5.1 ± 0.2 | Monodentate (O) |
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